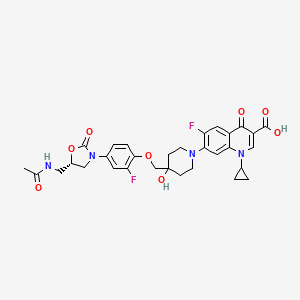
MCB-3681
描述
MCB-3681 是一种新型抗菌化合物,正在开发用于治疗艰难梭菌引起的感染。它是前药 MCB-3837 的活性物质,设计用于静脉注射。 This compound 属于一类新型抗菌剂,它结合了恶唑烷酮和喹诺酮的结构元素,赋予其独特的性质和针对革兰氏阳性菌的广谱活性 .
准备方法
合成路线和反应条件
MCB-3681 的合成涉及多个步骤,从市售的起始原料开始。关键步骤包括恶唑烷酮和喹诺酮部分的形成,然后偶联形成最终化合物。 反应条件通常涉及使用有机溶剂、催化剂和控制温度,以确保高产率和纯度 .
工业生产方法
This compound 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用自动化反应器、连续流动工艺和严格的质量控制措施,以确保一致性和符合监管标准 .
化学反应分析
反应类型
MCB-3681 经历了各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化形成氧化衍生物。
还原: 还原反应可用于修饰喹诺酮部分。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 取代反应通常涉及卤化剂和亲核试剂.
主要产物
从这些反应中形成的主要产物包括具有修饰的抗菌特性的各种 this compound 衍生物。 这些衍生物正在研究它们在克服细菌耐药性方面的潜在用途 .
科学研究应用
MCB-3681 有几个科学研究应用,包括:
化学: 用作研究恶唑烷酮-喹诺酮杂化物的合成和反应性的模型化合物。
生物学: 研究其对细菌细胞壁和耐药机制的影响。
医学: 开发用于治疗艰难梭菌感染,特别是在其他抗生素无效的情况下。
作用机制
MCB-3681 通过靶向多个分子途径发挥其抗菌作用。它通过与细菌核糖体结合抑制蛋白质合成,通过靶向 DNA 旋转酶破坏 DNA 复制,并干扰细胞壁合成。 这些综合作用导致优异的抗菌活性,并减少耐药性发展的可能性 .
相似化合物的比较
MCB-3681 与其他抗菌剂进行比较,例如:
卡达唑啉: 另一种具有类似抗菌特性的喹诺酮-恶唑烷酮杂化物。
利奈唑胺: 一种具有较窄活性谱的恶唑烷酮类抗生素。
环丙沙星: 一种具有更广谱但耐药率更高的喹诺酮类抗生素.
This compound 的独特之处在于它结合了恶唑烷酮和喹诺酮结构,与其他抗生素相比,它具有更广谱的活性,并且耐药率更低 .
属性
IUPAC Name |
7-[4-[[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorophenoxy]methyl]-4-hydroxypiperidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32F2N4O8/c1-17(38)34-13-20-14-37(30(42)45-20)19-4-5-27(24(33)10-19)44-16-31(43)6-8-35(9-7-31)26-12-25-21(11-23(26)32)28(39)22(29(40)41)15-36(25)18-2-3-18/h4-5,10-12,15,18,20,43H,2-3,6-9,13-14,16H2,1H3,(H,34,38)(H,40,41)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDRNPDLVCNIAV-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)OCC3(CCN(CC3)C4=C(C=C5C(=C4)N(C=C(C5=O)C(=O)O)C6CC6)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)OCC3(CCN(CC3)C4=C(C=C5C(=C4)N(C=C(C5=O)C(=O)O)C6CC6)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32F2N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790704-42-6 | |
| Record name | MCB-3681 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0790704426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MCB-3681 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BMP8F2J00 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















